N-[1-(4-chlorophenyl)ethyl]aniline
Description
N-[1-(4-chlorophenyl)ethyl]aniline is a secondary amine featuring an aniline group linked to a 1-(4-chlorophenyl)ethyl substituent. Its molecular formula is C₁₄H₁₃ClN, with a molecular weight of 230.72 g/mol. The compound’s structure combines a chlorinated aromatic ring (electron-withdrawing) and an ethyl spacer, which influences its electronic and steric properties.
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)ethyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN/c1-11(12-7-9-13(15)10-8-12)16-14-5-3-2-4-6-14/h2-11,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQDWJPOZCOICB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorophenyl)ethyl]aniline typically involves the reaction of 4-chloroacetophenone with aniline in the presence of a reducing agent. One common method includes the use of sodium borohydride (NaBH4) as the reducing agent, which facilitates the reduction of the carbonyl group in 4-chloroacetophenone to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is one such method. This approach allows for the reduction of 4-chloroacetophenone in the presence of aniline under mild conditions, leading to high yields of the target compound.
Chemical Reactions Analysis
Reduction Reactions
N-[1-(4-chlorophenyl)ethyl]aniline derivatives undergo catalytic hydrogenation and metal-mediated reductions. For example:
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Hydrogenation with Nickel Catalysts : A related compound, N-(4-chlorophenyl)-2-nitroaniline, was reduced to N1-(4-chlorophenyl)benzene-1,2-diamine using H₂ and Raney Ni in DMF at 60–70°C, achieving 92% yield . Similar conditions could reduce nitro groups or unsaturated bonds in the target compound.
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Iron-Mediated Reduction : Iron powder with NH₄Cl in ethanol/water at 70°C reduced nitro groups to amines in 93.2% yield . This method is applicable for nitro derivatives of the compound.
Oxidation Reactions
The secondary amine group is susceptible to oxidation. While direct data on the target compound is limited, analogous anilines show:
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Oxidation to Nitroso/Nitro Compounds : Strong oxidizing agents (e.g., KMnO₄) convert amines to nitro derivatives. For example, 2-nitro-N-phenylaniline synthesis involved oxidative coupling under acidic conditions .
Substitution Reactions
The 4-chlorophenyl moiety can participate in electrophilic aromatic substitution (EAS) or nucleophilic displacement:
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Chlorine Displacement : In the presence of Fe or AlCl₃, the chloro group may undergo substitution. A patent demonstrated chlorination of biphenyl derivatives using Cl₂ and Fe at 100°C, suggesting similar reactivity for the 4-chlorophenyl group.
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EAS on Aniline Ring : The electron-rich aniline ring facilitates reactions like nitration or sulfonation under acidic conditions .
Catalytic Reductive Amination
The compound’s structure aligns with substrates for Rh-catalyzed reductive amination. A Rh complex catalyzed acetophenone-aniline derivatives to secondary amines in >90% yield . This suggests potential for synthesizing tertiary amines via ketone coupling.
Comparative Reaction Conditions
Key reaction parameters from literature:
Structural Influence on Reactivity
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Steric Effects : The ethyl bridge between aromatic rings may hinder reactions at the meta positions.
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Electronic Effects : The electron-withdrawing Cl group deactivates the 4-chlorophenyl ring, directing EAS to the aniline ring’s para position.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, a study on related compounds demonstrated that modifications of the aniline structure could lead to enhanced activity against Mycobacterium tuberculosis, suggesting that N-[1-(4-chlorophenyl)ethyl]aniline could be a candidate for further exploration in anti-tuberculosis drug development . The compound's ability to inhibit cell wall biosynthesis in pathogenic bacteria positions it as a noteworthy subject for pharmaceutical research.
Neuropeptide Antagonism
Another significant application is in the field of neuropharmacology. Research has identified nonpeptide antagonists targeting the relaxin-3/RXFP3 system, which is implicated in stress response and appetite control. Compounds similar to this compound have shown promise in modulating these pathways, potentially leading to novel treatments for stress-related disorders .
Materials Science
Synthesis of Metal-Organic Frameworks
this compound has been utilized in the synthesis of metal-organic frameworks (MOFs). These structures are significant for their applications in gas storage and catalysis. The compound can act as a ligand, coordinating with metal ions to form stable frameworks that exhibit desirable properties for various applications .
Analytical Chemistry
Reference Standards
In analytical chemistry, this compound serves as a reference standard for various analytical techniques. It is crucial for calibrating instruments and ensuring accurate results in chemical analyses. Companies like Biosynth provide high-quality reference standards for pharmaceutical testing, emphasizing its importance in quality control processes .
Table 1: Summary of Applications
Case Study: Antimicrobial Activity
A study conducted at the National Institute of Allergy and Infectious Diseases evaluated various compounds against Mycobacterium tuberculosis. Among them, derivatives of this compound exhibited moderate activity under specific media conditions, indicating its potential as a scaffold for developing new anti-tuberculosis agents.
Mechanism of Action
The mechanism by which N-[1-(4-chlorophenyl)ethyl]aniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chlorophenyl group can enhance binding affinity to certain targets, while the aniline moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key : EWG = Electron-withdrawing group.
Substituent Effects on Electronic Properties
- Electron-withdrawing groups (EWGs): The 4-Cl group in the target compound decreases electron density at the aniline nitrogen, reducing basicity compared to non-halogenated analogues.
- Electron-donating groups (EDGs) :
Biological Activity
N-[1-(4-chlorophenyl)ethyl]aniline, a compound belonging to the class of anilines, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, including anticancer properties, antibacterial effects, and other relevant pharmacological actions.
Chemical Structure and Properties
This compound (CAS Number: 92252-92-1) features a chlorophenyl group attached to an ethylamine moiety. This structural configuration is pivotal in determining its biological activity. The presence of the chlorine atom on the phenyl ring can enhance lipophilicity and influence interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various aniline derivatives, including this compound. The compound's mechanism of action may involve:
- Inhibition of Cell Proliferation : In vitro assays indicate that this compound exhibits significant antiproliferative effects on several cancer cell lines. For instance, in a study involving human cancer cell lines such as MDA-MB-231 (breast cancer) and HCT-116 (colon cancer), the compound demonstrated IC50 values in the micromolar range, suggesting effective cytotoxicity .
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in treated cells, which is crucial for halting the progression of cancer cells through the cell cycle . This effect is often associated with disruptions in microtubule dynamics, a common target for anticancer agents.
Table 1: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 5.0 | Cell cycle arrest |
| HCT-116 | 4.2 | Microtubule disruption |
| K-562 | 3.8 | Apoptosis induction |
Antibacterial Activity
In addition to its anticancer properties, this compound has been evaluated for antibacterial activity against various pathogens. Studies have reported:
- Inhibition of Gram-positive and Gram-negative Bacteria : The compound exhibits moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that it may serve as a potential lead compound for developing new antibacterial agents .
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Moderate |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Tubulin Binding : Similar to other anilines, this compound may bind to tubulin, disrupting microtubule formation and leading to apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in cells, contributing to their cytotoxic effects .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Breast Cancer Models : A recent investigation utilized xenograft models to assess the antitumor efficacy of this compound. Results indicated a significant reduction in tumor volume compared to controls, supporting its potential as an anticancer agent .
- Antibacterial Efficacy in Clinical Isolates : Clinical isolates of E. coli were treated with varying concentrations of this compound, demonstrating dose-dependent inhibition. This highlights its potential application in treating bacterial infections resistant to conventional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
